An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the compound's identity, its significance as a deuterated internal standard, and detailed protocols for its characterization. By synthesizing data from established chemical databases with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective application of this critical analytical reagent.
Introduction: The Role of Deuterated Analogs in Quantitative Analysis
2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 is the stable isotope-labeled (SIL) analog of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a known metabolite of several widely used sulfonylurea herbicides, including thifensulfuron-methyl and metsulfuron-methyl.[1][2] The parent compound is an environmental transformation product of these herbicides and its detection is crucial for environmental monitoring and toxicological studies.[1]
The "-d3" designation signifies that the three hydrogen atoms on the 6-methyl group have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3] This subtle but critical modification imparts a higher mass to the molecule without significantly altering its chemical properties.[4][5] As a result, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 serves as an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[3]
In analytical workflows, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are indispensable.[3][4][6] They are added to a sample at a known concentration at the beginning of the sample preparation process. Because the SIL standard is chemically and physically almost identical to the analyte, it experiences the same variations during extraction, sample handling, and instrumental analysis, including matrix effects (ion suppression or enhancement).[3][4] By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, correcting for a wide range of potential errors.[6]
Section 1: Core Physicochemical and Spectroscopic Properties
The physical properties of the deuterated compound are nearly identical to its non-deuterated (protium) counterpart, with the most significant difference being its molecular weight. The data presented below is a synthesis of computed properties and experimental data available for the parent compound, with adjustments for the deuterated version.
| Property | Value (Protium Analog) | Value (Deuterated-d3 Analog) | Data Source |
| IUPAC Name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | 4-methoxy-6-(methyl-d3)-1,3,5-triazin-2-amine | [1] |
| CAS Number | 1668-54-8 | Not consistently available | [2][7][8] |
| Molecular Formula | C₅H₈N₄O | C₅H₅D₃N₄O | [1] |
| Molecular Weight | 140.14 g/mol | Approx. 143.16 g/mol | [1] |
| Exact Mass | 140.0698 Da | 143.0887 Da (Computed) | [1] |
| Melting Point | 258-261 °C | Expected to be very similar | [2] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water, soluble in methanol | Expected to be very similar | [9] |
Note: The molecular weight and exact mass for the d3 analog are calculated by substituting three ¹H atoms (1.0078 Da) with three ²H (deuterium) atoms (2.0141 Da).
Section 2: Experimental Protocols for Property Verification
To ensure the identity, purity, and suitability of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 as an internal standard, a series of verification experiments are necessary. The following protocols are designed to be self-validating and reflect best practices in an analytical research setting.
Protocol: Identity and Purity Confirmation by LC-MS
Causality: The primary application of this compound is in mass spectrometry. Therefore, confirming its identity, mass, and purity via LC-MS is the most critical validation step. This method verifies the correct mass for the deuterated compound and separates it from any non-deuterated impurities or other contaminants.
Methodology:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 in methanol.
-
Serially dilute the stock solution with a typical mobile phase mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a working concentration of 1.0 µg/mL.
-
-
LC-MS System Configuration:
-
HPLC System: Standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Mode: Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
-
Execution and Validation:
-
Inject a solvent blank (50:50 water:acetonitrile) to establish a baseline.
-
Inject the 1.0 µg/mL working standard.
-
Trustworthiness Check: The chromatogram should show a single, sharp peak. The full scan mass spectrum under this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 144.1. The corresponding ion for any residual non-deuterated analog would be at m/z 141.1.
-
Purity Assessment: The peak area of the m/z 141.1 ion should be less than 2% of the m/z 144.1 peak area to ensure ≥98% isotopic enrichment, a common requirement for high-quality internal standards.[4]
-
Protocol: Solubility Determination
Causality: Accurate preparation of stock solutions is fundamental to any quantitative assay. Determining the compound's solubility in common laboratory solvents ensures that it can be reliably dissolved and diluted without precipitation, which would introduce significant error.
Methodology:
-
Solvent Selection: Choose solvents relevant to analytical applications, such as Methanol, Acetonitrile, and Water.
-
Procedure:
-
Add 1 mg of the compound to a 2 mL glass vial.
-
Add the selected solvent in 100 µL increments.
-
After each addition, vortex the vial for 30 seconds.
-
Visually inspect for undissolved solid material against a dark background.
-
Continue adding solvent until the solid is completely dissolved.
-
Calculate the approximate solubility (e.g., if dissolved in 500 µL, solubility is ~2 mg/mL).
-
-
Trustworthiness Check: The resulting solution should be clear and free of particulates. For critical applications, the solution can be filtered through a 0.22 µm syringe filter to remove any trace insoluble matter before being used for stock solution preparation.
Section 3: Visualization of Key Workflows
Diagrams are essential for visualizing complex analytical processes. The following workflows are rendered using Graphviz to illustrate the logical steps in validating and using the deuterated standard.
Workflow for Identity, Purity, and Isotopic Enrichment Verification
Caption: Workflow for verifying the identity and isotopic purity of the standard.
Workflow for Use as an Internal Standard in a Quantitative Assay
Caption: General workflow for using a deuterated internal standard in quantitative analysis.
Section 4: Safety, Handling, and Storage
Drawing from safety information for the parent compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 should be handled with appropriate care in a laboratory setting.
-
Hazard Classifications: The parent compound is classified as Acute Toxicity 4 (Oral), Skin Irritant 2, and Eye Irritant 2.[2]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. A dust mask should be used when handling the powder.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3 is a specialized chemical reagent whose value is intrinsically linked to its purity and correct application. Its physicochemical properties, being nearly identical to its non-deuterated analog, allow it to serve as a robust internal standard for correcting variability in complex analytical methods. The protocols and workflows detailed in this guide provide a framework for the verification and effective use of this compound, enabling researchers to generate high-quality, reliable, and reproducible quantitative data in environmental and toxicological analyses.
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